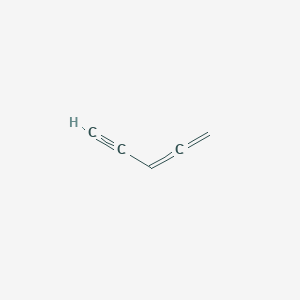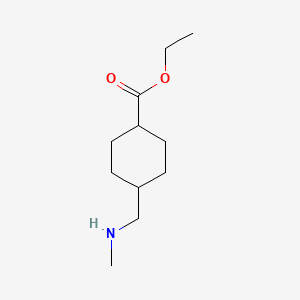![molecular formula C11H16BrClN2O B15308062 3-Bromo-4-[(morpholin-4-yl)methyl]anilinehydrochloride](/img/structure/B15308062.png)
3-Bromo-4-[(morpholin-4-yl)methyl]anilinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-[(morpholin-4-yl)methyl]aniline hydrochloride is a chemical compound with the molecular formula C11H16BrClN2O. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom and a morpholin-4-ylmethyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(morpholin-4-yl)methyl]aniline hydrochloride typically involves the bromination of 4-[(morpholin-4-yl)methyl]aniline. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of 3-Bromo-4-[(morpholin-4-yl)methyl]aniline hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-[(morpholin-4-yl)methyl]aniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the aniline group to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction: Reagents like lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of dehalogenated or amine derivatives.
Applications De Recherche Scientifique
3-Bromo-4-[(morpholin-4-yl)methyl]aniline hydrochloride is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-[(morpholin-4-yl)methyl]aniline hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine atom and morpholin-4-ylmethyl group play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-4-[(morpholin-4-yl)methyl]aniline hydrochloride
- 4-Bromo-2-{[2-(morpholin-4-yl)ethylimino]methyl}phenolato
Uniqueness
3-Bromo-4-[(morpholin-4-yl)methyl]aniline hydrochloride is unique due to the presence of both a bromine atom and a morpholin-4-ylmethyl group, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H16BrClN2O |
|---|---|
Poids moléculaire |
307.61 g/mol |
Nom IUPAC |
3-bromo-4-(morpholin-4-ylmethyl)aniline;hydrochloride |
InChI |
InChI=1S/C11H15BrN2O.ClH/c12-11-7-10(13)2-1-9(11)8-14-3-5-15-6-4-14;/h1-2,7H,3-6,8,13H2;1H |
Clé InChI |
AVHYTUIJJCNKAA-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2=C(C=C(C=C2)N)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



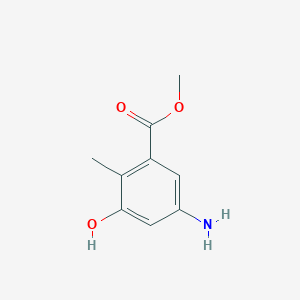
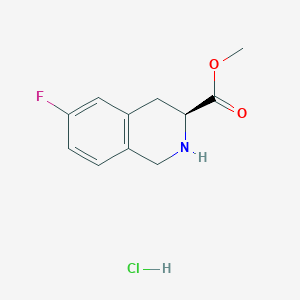

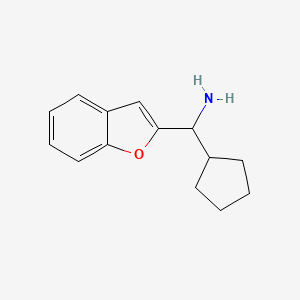


![2,2,2-Trifluoro-1-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B15308032.png)


![6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B15308068.png)
